molecular formula C20H26N8 B6459748 4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548981-54-8

4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6459748
CAS No.: 2548981-54-8
M. Wt: 378.5 g/mol
InChI Key: LPZAMKWJWIEFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry, particularly in kinase inhibition . The molecule is further modified with a piperazine ring at the 6-position of the pyrimidine scaffold, a tert-butyl group at the 4-position, and a cyclopropyl substituent at the 2-position. The piperazine moiety, a common pharmacophore, may facilitate interactions with biological targets through hydrogen bonding or cation-π interactions .

Properties

IUPAC Name

4-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-20(2,3)15-10-16(25-17(24-15)13-4-5-13)27-6-8-28(9-7-27)19-14-11-23-26-18(14)21-12-22-19/h10-13H,4-9H2,1-3H3,(H,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZAMKWJWIEFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the provided evidence:

Compound Core Structure Key Substituents Piperazine/Piperidine Modifications Hypothesized Impact
4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (Target) Pyrazolo[3,4-d]pyrimidine 4-tert-butyl, 2-cyclopropyl 4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl Enhanced rigidity and lipophilicity; potential kinase inhibition
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) None Increased polarity due to hydroxyl and fluorine; possible solubility limitations
2-(2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 2-(2-methylimidazo[1,2-a]pyridin-6-yl) 4-methylpiperazin-1-yl Improved solubility and blood-brain barrier penetration due to methylpiperazine
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine 4-imino, 5-ylamine, 1-p-tolyl None Higher reactivity as a synthetic intermediate; limited stability

Structural and Functional Analysis

Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the 4-fluoro-2-hydroxyphenyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .

Piperazine Modifications: The unmodified piperazine in the target compound contrasts with 4-methylpiperazine in ’s analog. Methylation reduces basicity (pKa), which could alter tissue distribution and excretion .

Core Scaffold Variations: Pyrazolo[3,4-d]pyrimidine derivatives (target and ) are more electron-deficient than pyrido[1,2-a]pyrimidinones (), affecting π-π stacking interactions with aromatic residues in enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.